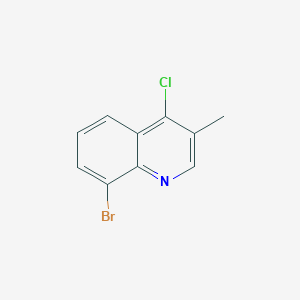
2-Amino-8-bromoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Amino-8-bromoquinoline-3-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-bromoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.
Applications De Recherche Scientifique
2-Amino-8-bromoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-8-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The bromine atom can also participate in halogen bonding, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-8-bromoquinoline dihydrochloride: Similar structure but with a dihydrochloride salt form.
8-Bromoquinoline-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
2-Amino-8-bromoquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential for forming complex molecules. The bromine atom also adds to its versatility by allowing for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C10H7BrN2O2 |
|---|---|
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
2-amino-8-bromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15) |
Clé InChI |
RQHKQLSKAZHWOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(N=C2C(=C1)Br)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)



![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)

![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)


![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)


